molecular formula C25H21ClN2O3 B3406968 (Z)-N-(3-(allylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)-4-chlorobenzamide CAS No. 468753-60-8

(Z)-N-(3-(allylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)-4-chlorobenzamide

Cat. No. B3406968
CAS RN: 468753-60-8
M. Wt: 432.9 g/mol
InChI Key: BCAZJMZWVQRQFY-QJOMJCCJSA-N
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Description

(Z)-N-(3-(allylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)-4-chlorobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, biology, and chemistry. This compound is synthesized using a specific method that involves several chemical reactions. The mechanism of action of this compound is also of great interest to researchers, as it may have significant biochemical and physiological effects.

Scientific Research Applications

(Z)-N-(3-(allylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)-4-chlorobenzamide has potential applications in various areas of scientific research. One of the most promising areas of application is medicine, where this compound may have significant therapeutic potential. For example, (Z)-N-(3-(allylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)-4-chlorobenzamide may be used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound may also have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(allylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)-4-chlorobenzamide is not fully understood, but it is thought to involve the inhibition of specific enzymes or proteins that are involved in various cellular processes. For example, this compound may inhibit the activity of specific enzymes that are involved in the growth and division of cancer cells, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-N-(3-(allylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)-4-chlorobenzamide are still under investigation. However, it is thought that this compound may have significant effects on cellular processes, including cell growth, division, and apoptosis. Additionally, this compound may have effects on specific biochemical pathways that are involved in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-N-(3-(allylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)-4-chlorobenzamide is its potential therapeutic applications in various diseases. However, there are also limitations to using this compound in lab experiments. For example, this compound may have significant toxicity or side effects, which may limit its use in certain experiments. Additionally, the synthesis of this compound may be challenging, which may limit its availability for experimentation.

Future Directions

There are many potential future directions for the research and development of (Z)-N-(3-(allylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)-4-chlorobenzamide. One potential direction is the further investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further research may be needed to determine the safety and toxicity of this compound, which may be essential for its use in clinical applications. Other potential directions for future research include the development of new synthesis methods for this compound and the investigation of its potential applications in other areas of scientific research.

properties

IUPAC Name

4-chloro-N-[(Z)-3-oxo-1-(3-phenoxyphenyl)-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3/c1-2-15-27-25(30)23(28-24(29)19-11-13-20(26)14-12-19)17-18-7-6-10-22(16-18)31-21-8-4-3-5-9-21/h2-14,16-17H,1,15H2,(H,27,30)(H,28,29)/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAZJMZWVQRQFY-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(1Z)-3-oxo-1-(3-phenoxyphenyl)-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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